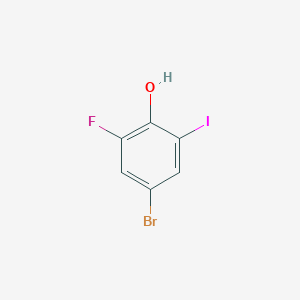

4-Bromo-2-fluoro-6-iodophenol

Descripción general

Descripción

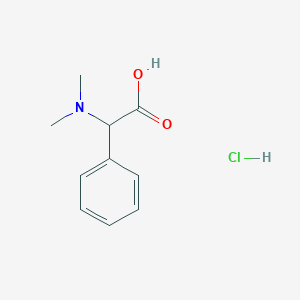

4-Bromo-2-fluoro-6-iodophenol is a chemical compound with the molecular formula C6H3BrFIO . It has a molecular weight of 316.9 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-6-iodophenol is 1S/C6H3BrFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H . The compound’s structure can be represented by the canonical SMILES string: C1=C(C=C(C(=C1F)O)I)Br .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-iodophenol has a molecular weight of 316.89 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 315.83960 g/mol . The topological polar surface area of the compound is 20.2 Ų . The compound has a heavy atom count of 10 .Aplicaciones Científicas De Investigación

Intramolecular Interactions and Photoreaction Mechanisms :

- Research on similar compounds, like 4-bromo-2-chloro-6-fluorophenol, has focused on intramolecular hydrogen-atom tunneling and photoreaction mechanisms. This study highlights the potential of these compounds in understanding molecular interactions and reactions under specific conditions, such as low-temperature argon matrices (Nanbu, Sekine, & Nakata, 2012).

Degradation by Sulfate-Reducing Consortia :

- Halogenated phenols, including 4-bromo- and 4-iodophenol, were found to be degraded by sulfate-reducing consortia. This highlights their role in biodegradation and potential environmental applications (Häggblom & Young, 1995).

Halogen Bonding and Structural Studies :

- Studies on halogen bonding in compounds like 2,4,6-tris(2-halophenoxy)-1,3,5-triazines have implications for understanding the structural properties of halogenated compounds, including those related to 4-Bromo-2-fluoro-6-iodophenol (Saha & Nangia, 2007).

Precursors for Radiosynthesis :

- Research has shown that bis(4-benzyloxyphenyl)iodonium salts, which are structurally related to 4-Bromo-2-fluoro-6-iodophenol, can be effective precursors for the radiosynthesis of complex molecules (Helfer et al., 2013).

Regiocontrolled Synthesis and Chemical Studies :

- Studies on regiocontrolled synthesis of 4-halo-5,6-dihydro-4H-1,2-oxazines and computational studies on related compounds have implications for chemical synthesis and the understanding of molecular structures (Shatzmiller, Lidor, & Shalom, 1986); (Tanak, 2019).

Effects of Halogen Substituents in Biomedical Research :

- Research on the effects of different halogen substituents, such as in halogenated biphenyls, is relevant to biomedical and pharmaceutical applications. Understanding how these substituents impact molecular interactions is crucial (Bandiera et al., 1982).

Fluorination and Synthetic Chemistry :

- Studies on the fluorination of compounds like 2-bromo-4,5-dimethylphenol with xenon difluoride are relevant to synthetic chemistry and the production of fluorinated compounds (Koudstaal & Olieman, 2010).

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

It is known that halogenated phenols often interact with various enzymes and receptors in the body .

Mode of Action

Halogenated phenols typically act through nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom .

Biochemical Pathways

Halogenated phenols are often involved in oxidative stress pathways and can induce the formation of reactive oxygen species .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Halogenated phenols can cause oxidative stress, leading to cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-6-iodophenol. For instance, the compound’s stability can be affected by light, temperature, and pH . Furthermore, individual genetic variations can influence the compound’s efficacy and potential side effects .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSVCCAYONPYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-iodophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)

![2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1440260.png)

![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)

![[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1440265.png)

![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)

![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)

![1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride](/img/structure/B1440274.png)